molecular formula C8H7Cl3S B2595809 1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene CAS No. 742104-71-8

1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene

Cat. No.: B2595809
CAS No.: 742104-71-8
M. Wt: 241.55
InChI Key: HYFSHARHKLFQTF-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene is an organic compound with the molecular formula C8H7Cl3S It is characterized by the presence of two chlorine atoms attached to a benzene ring and a sulfanyl group substituted with a 2-chloroethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene typically involves the chlorination of 2-[(2-chloroethyl)sulfanyl]benzene. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions on the benzene ring. Common reagents used in this synthesis include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects or toxicological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene is unique due to its specific substitution pattern on the benzene ring and the presence of a sulfanyl group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1,4-dichloro-2-(2-chloroethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3S/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFSHARHKLFQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)SCCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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